

Technical Guide: ^{13}C NMR Chemical Shifts of 4-Chloro-4-methylpentanenitrile

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Compound of Interest

Compound Name: 4-Chloro-4-methylpentanenitrile

Cat. No.: B1305600

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This technical guide provides a detailed analysis of the predicted ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **4-chloro-4-methylpentanenitrile**. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation of the molecule.

Predicted ^{13}C NMR Data

The ^{13}C NMR chemical shifts for **4-chloro-4-methylpentanenitrile** have been predicted using established computational algorithms. These predictions are based on the molecular structure and provide an expected range for each carbon resonance. The structure with the corresponding carbon numbering is shown below.

Figure 1. Structure of **4-chloro-4-methylpentanenitrile** with carbon numbering.

The predicted ^{13}C NMR chemical shifts are summarized in the table below.

Carbon Atom	Predicted Chemical Shift (ppm)	Multiplicity (Proton Coupled)
C1 (CN)	~118-122	Singlet
C2 (CH ₂)	~25-29	Triplet
C3 (CH ₂)	~40-44	Triplet
C4 (C)	~70-75	Singlet
C5 (CH ₃)	~30-34	Quartet
C6 (CH ₃)	~30-34	Quartet

Experimental Protocol

The following section details a standard protocol for the acquisition of a ¹³C NMR spectrum of **4-chloro-4-methylpentanenitrile**.

Sample Preparation

- **Sample Quantity:** Weigh approximately 50-100 mg of **4-chloro-4-methylpentanenitrile**.
- **Solvent Selection:** Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). This solvent is a common choice for non-polar to moderately polar organic compounds.
- **Dissolution:** Add the deuterated solvent to the sample in a clean, dry vial. Gently agitate the mixture until the sample is fully dissolved.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

- **Instrument:** A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

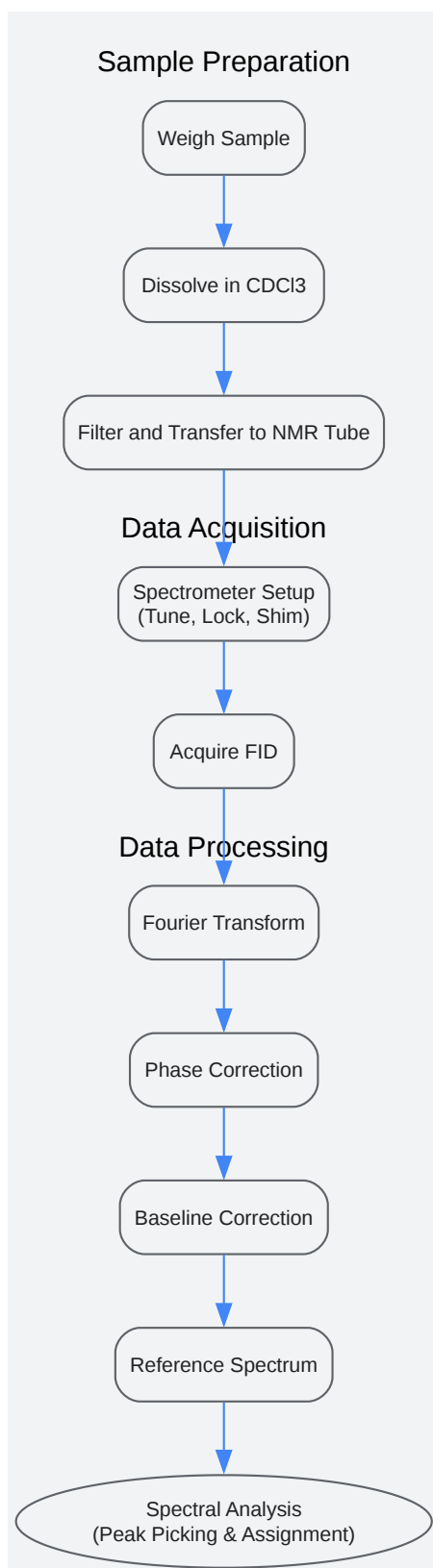
- **Tuning and Matching:** Tune and match the probe for the ^{13}C frequency.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automated or manual shimming to optimize the magnetic field homogeneity.
- **Acquisition Parameters:**
 - **Experiment:** Standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on a Bruker instrument).
 - **Pulse Width:** Use a 30° pulse angle to allow for a shorter relaxation delay.
 - **Spectral Width:** Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).
 - **Acquisition Time:** Typically around 1-2 seconds.
 - **Relaxation Delay (d1):** Set to 2 seconds.
 - **Number of Scans:** Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.
 - **Temperature:** Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

- **Fourier Transformation:** Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
- **Phasing:** Manually or automatically phase the resulting spectrum.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.
- **Peak Picking:** Identify and label the chemical shifts of all observed peaks.

Logical Workflow for ^{13}C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.



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